5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that combines a brominated pyridine ring with a hydroxyl group and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted pyrimidinones.
Scientific Research Applications
5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxypyridine: A simpler analog with a similar brominated pyridine structure.
2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-one: Lacks the bromine atom but shares the core pyrimidinone structure.
Uniqueness
5-bromo-2-hydroxy-3-(6-methoxypyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2742653-66-1 |
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Molecular Formula |
C11H10BrN3O3 |
Molecular Weight |
312.1 |
Purity |
95 |
Origin of Product |
United States |
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